
2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, 6-hydroxy-18-(6-hydroxy-3,5-dimethyl-4-heptenyl)-8,15,23-trimethyl-3-(2-oxo-3-pentenyl)-
Overview
Description
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide is a natural product found in Trididemnum cyclops with data available.
Biological Activity
2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, commonly referred to as Bistramide A , is a complex organic compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.
Chemical Structure and Properties
Bistramide A has a molecular formula of and is characterized by a unique tricyclic structure that incorporates multiple functional groups, including hydroxyl and ketone moieties. This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Properties
Bistramide A has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent inhibitory effects on tumor growth:
- In vitro Studies : Initial studies have shown that Bistramide A displays significant cytotoxicity against several human cancer cell lines. For instance, it was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells, demonstrating IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest in the G2/M phase, which disrupts normal cellular proliferation .
Antimicrobial Activity
Bistramide A also exhibits antimicrobial properties:
- Antibacterial Effects : Studies have reported that Bistramide A shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics .
Other Biological Activities
Beyond its anticancer and antimicrobial effects, Bistramide A has been evaluated for additional biological activities:
- Anti-inflammatory Properties : Preliminary studies indicate that Bistramide A may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties, although further studies are needed to elucidate these effects fully .
Research Findings and Case Studies
Several key studies have contributed to our understanding of Bistramide A's biological activity:
- Cytotoxicity Assays : In a study published in Cancer Letters, Bistramide A was shown to inhibit the growth of multiple cancer cell lines with IC50 values ranging from 0.5 to 5 µM .
- Mechanistic Insights : Research published in Journal of Medicinal Chemistry demonstrated that Bistramide A induces apoptosis through the mitochondrial pathway, activating caspases and leading to cell death in cancer cells .
- Antimicrobial Testing : An investigation published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of Bistramide A against drug-resistant bacterial strains, showcasing its potential as an alternative therapeutic agent .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Bistratene A has been studied for its potential therapeutic applications. Notably:
- Antitumor Activity : Research indicates that bistratene A exhibits cytotoxic effects against various cancer cell lines. It acts by interfering with cellular signaling pathways associated with tumor growth and proliferation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .
Biochemical Studies
The compound is utilized in biochemical research to explore:
- Enzyme Inhibition : Bistratene A has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of enzyme inhibitors for therapeutic use .
- Cell Signaling Pathways : Studies have shown that bistratene A can modulate signaling pathways related to inflammation and immune responses, providing insights into its potential use in treating inflammatory diseases .
Materials Science
The unique structural properties of bistratene A allow it to be explored in materials science:
- Nanotechnology Applications : Its ability to form stable structures at the nanoscale makes it a candidate for use in drug delivery systems and nanocarriers .
- Polymer Chemistry : Bistratene A can be incorporated into polymer matrices to enhance material properties such as strength and thermal stability .
Case Studies
Q & A
Q. Basic: What methodological approaches are recommended for synthesizing and characterizing this complex polycyclic compound?
Answer:
- Synthesis Optimization : Use multi-step organic synthesis with regioselective protection/deprotection strategies for oxygen- and nitrogen-rich moieties. Employ catalytic methods (e.g., acid/base catalysis) to control stereochemistry, referencing analogous procedures for structurally related compounds .
- Characterization : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (¹H, ¹³C, 2D-COSY), and single-crystal X-ray diffraction for absolute configuration validation, as demonstrated in crystallographic studies of similar tricyclic systems .
Q. Advanced: How can computational modeling predict the compound’s physicochemical properties and reactivity?
Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility using force fields (e.g., AMBER) to assess stability in aqueous/organic media.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and nucleophilic/electrophilic sites. AI-driven platforms like COMSOL Multiphysics can integrate these simulations with experimental data for iterative refinement .
Q. Basic: What techniques are suitable for assessing purity and isolating this compound from reaction mixtures?
Answer:
- Purification : Employ membrane separation technologies (e.g., nanofiltration) for size-selective isolation, followed by preparative HPLC with polar stationary phases (C18 or HILIC) to resolve polar substituents .
- Purity Validation : Use hyphenated techniques like LC-MS or GC-MS to detect trace impurities, coupled with differential scanning calorimetry (DSC) to confirm thermal stability .
Q. Advanced: How can researchers design experiments to probe the compound’s reaction mechanisms under varying conditions?
Answer:
- Kinetic Isotope Effects (KIE) : Use deuterium-labeled analogs to identify rate-determining steps in hydrolysis or oxidation reactions.
- In Situ Spectroscopy : Monitor intermediate species via time-resolved FTIR or Raman spectroscopy. Align experimental design with theoretical frameworks (e.g., Marcus theory for electron transfer) to contextualize results .
Q. Basic: What analytical challenges arise in resolving structural ambiguities, and how are they addressed?
Answer:
- Ambiguity Sources : Overlapping NMR signals due to conformational flexibility or symmetry.
- Resolution Strategies : Apply dynamic NMR (DNMR) to study slow-exchange processes or use X-ray crystallography for unambiguous spatial assignment. Cross-validate with computational NOE simulations .
Q. Advanced: How should researchers address contradictions between experimental data and theoretical predictions?
Answer:
- Revisiting Assumptions : Check for overlooked variables (e.g., solvent polarity effects on reactivity) and refine computational parameters (e.g., solvent models in DFT).
- Statistical Reconciliation : Use Bayesian inference to quantify uncertainty in both experimental and theoretical datasets, ensuring alignment with guiding theoretical frameworks .
Q. Basic: What protocols ensure stability during storage and handling of this hygroscopic compound?
Answer:
- Controlled Environments : Store under inert atmosphere (argon) at -20°C, with desiccants to prevent hydrolysis of labile oxo/hydroxy groups.
- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and track changes via UV-Vis spectroscopy or TGA .
Q. Advanced: How can multi-disciplinary approaches enhance understanding of this compound’s multifunctional behavior?
Answer:
- Hybrid Methodologies : Integrate synthetic chemistry with biophysical assays (e.g., surface plasmon resonance) to study host-guest interactions.
- Process Automation : Leverage AI-driven robotic platforms for high-throughput screening of reaction conditions or bioactivity, as outlined in smart laboratory frameworks .
Q. Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Targeted Assays : Use enzyme inhibition studies (e.g., proteases or oxidoreductases) relevant to the compound’s structural motifs (e.g., hydroxy groups for antioxidant activity).
- Cytotoxicity Profiling : Employ MTT assays on cell lines, adhering to protocols from chemical biology training programs like CHEM/IBiS 416 .
Q. Advanced: How can factorial design optimize the study of substituent effects on bioactivity?
Answer:
- Design Implementation : Apply full or fractional factorial designs to systematically vary substituents (e.g., hydroxy/methyl groups) and measure responses (e.g., IC₅₀ values).
- Data Interpretation : Use ANOVA to identify significant interactions and construct response surface models for predictive optimization .
Properties
CAS No. |
115566-02-4 |
---|---|
Molecular Formula |
C40H68N2O8 |
Molecular Weight |
705.0 g/mol |
IUPAC Name |
3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[3-methyl-6-[(Z)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8-,29-22+ |
InChI Key |
HXZRMADPDYFMEB-MLTUFRGDSA-N |
SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Isomeric SMILES |
C/C=C\C(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)O)C)O)C |
Canonical SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Synonyms |
istramide A bistratene A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.